molecular formula C19H20BrNO4 B2817605 4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798679-43-2

4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2817605
CAS RN: 1798679-43-2
M. Wt: 406.276
InChI Key: QPXQZILJAMAIQS-UHFFFAOYSA-N
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Description

The compound is also known as Brorphine , a piperidine-based opioid analgesic compound . It was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids .


Molecular Structure Analysis

The molecular formula of Brorphine is C20H22BrN3O . The IUPAC name is 3-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1H-benzimidazol-2-one .


Physical And Chemical Properties Analysis

The molar mass of Brorphine is 400.320 g·mol−1 . Other physical and chemical properties are not detailed in the sources.

Scientific Research Applications

Antibacterial Activity

4-((1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, along with similar compounds, has been evaluated for antibacterial activity. For instance, a compound structurally related to it showed significant activity against various bacteria like B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015).

Anticonvulsant Properties

Compounds similar in structure to 4-((1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have been synthesized and tested for their anticonvulsant activities. These include derivatives of kojic acid and allomaltol, which demonstrated significant activity against seizures in experimental models (Aytemir & Çalış, 2010).

Synthesis of Novel Derivatives

The compound's derivatives have been synthesized through various chemical reactions, showing the versatility of its structure in organic synthesis. For example, derivatives of 2H-pyran-2-one with various substituents have been synthesized, demonstrating the compound's potential as a versatile precursor in organic chemistry (Skladchikov et al., 2012).

Biomedical Applications

Derivatives of 4-((1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have shown promise in various biomedical applications. For instance, one study synthesized a related compound and suggested its potential in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).

Anticancer Activity

Compounds structurally related to 4-((1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have been synthesized and evaluated for their anticancer activity. A study utilizing microwave-assisted synthesis produced derivatives that showed potent activity against various human cancer cell lines (Hadiyal et al., 2020).

Analgesic and Ulcerogenic Activity

Derivatives of this compound have been synthesized and investigated for their analgesic and ulcerogenic activities. Some derivatives showed significant analgesic activity without ulcerogenic effects, suggesting potential therapeutic applications (Chaudhary et al., 2012).

Safety and Hazards

Brorphine’s safety profile in any animal model has never been established . Despite the lack of safety information, Brorphine has been sold as a designer drug since mid-2019 . It has been implicated in multiple deaths in the U.S., primarily in cases originating from midwest states .

properties

IUPAC Name

4-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-13-10-17(12-19(23)24-13)25-16-6-8-21(9-7-16)18(22)11-14-2-4-15(20)5-3-14/h2-5,10,12,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQZILJAMAIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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